
3-Ethyl-4-phenylpyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-phenylpyrrolidinehydrochloride is a chemical compound belonging to the pyrrolidine class of compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-phenylpyrrolidinehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through various alkylation and arylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
3-Ethyl-4-phenylpyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines.
科学的研究の応用
3-Ethyl-4-phenylpyrrolidinehydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-Ethyl-4-phenylpyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein-coupled receptors or ion channels, altering cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
4-Phenylpyrrolidine: Similar structure but lacks the ethyl group.
3-Ethylpyrrolidine: Similar structure but lacks the phenyl group.
Uniqueness
3-Ethyl-4-phenylpyrrolidinehydrochloride is unique due to the presence of both ethyl and phenyl groups on the pyrrolidine ringThe dual substitution allows for greater structural diversity and the possibility of interacting with a wider range of biological targets .
特性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC名 |
3-ethyl-4-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-8-13-9-12(10)11-6-4-3-5-7-11;/h3-7,10,12-13H,2,8-9H2,1H3;1H |
InChIキー |
CWPLVJRFMSQYMF-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCC1C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


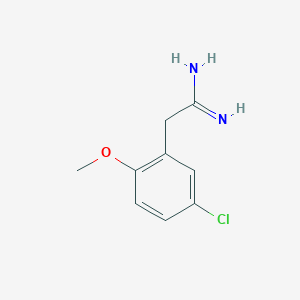

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)


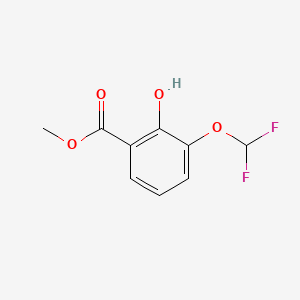
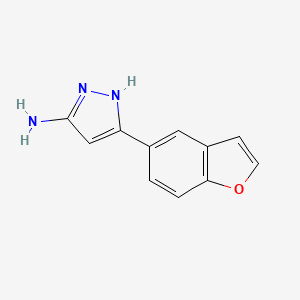
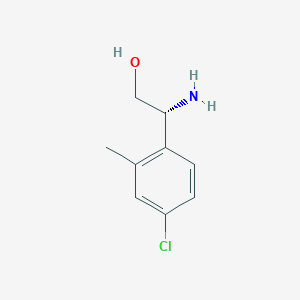
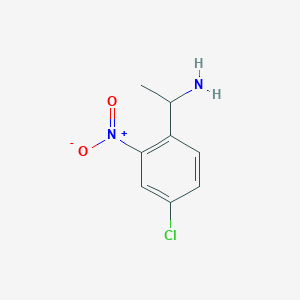

![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)


![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)
